tetranor-PGFM

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Tetranor-PGFM undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetranor-PGFM has several scientific research applications, including:

Biomarker for Prostaglandin Metabolism: It is used to monitor the metabolism of prostaglandins in the human body, providing valuable information on the biosynthesis and degradation of these compounds.

Disease Biomarker: Elevated levels of this compound in urine have been associated with various diseases, including food allergies, Duchenne muscular dystrophy, and aspirin-intolerant asthma.

Pharmacological Studies: It is used in pharmacological research to study the effects of drugs on prostaglandin metabolism and to evaluate the efficacy of new therapeutic agents.

Mechanism of Action

Tetranor-PGFM exerts its effects through its role as a metabolite of prostaglandin F2α. It is involved in the β- and ω-oxidation pathways, leading to its formation and subsequent excretion in urine . The compound reflects the biosynthesis and activity of prostaglandins in the body, providing insights into various physiological and pathological processes .

Comparison with Similar Compounds

Tetranor-PGFM is similar to other prostaglandin metabolites, such as tetranor-PGEM and tetranor-PGDM. it is unique in its specific role as a major urinary metabolite of prostaglandin F2α . Other similar compounds include:

Tetranor-PGEM: A metabolite of prostaglandin E2.

Tetranor-PGDM: A metabolite of prostaglandin D2.

These compounds share similar metabolic pathways but differ in their specific roles and functions within the body.

Biological Activity

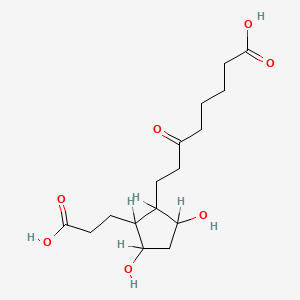

Tetranor-PGFM (8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid) is a significant metabolite derived from prostaglandin F2α (PGF2α), a key compound in various physiological processes including reproductive functions and inflammation. This article explores the biological activity of this compound, highlighting its metabolic pathways, physiological roles, and implications in health and disease.

Overview of this compound

This compound is primarily recognized as a major urinary metabolite of PGF2α. It is synthesized through the enzymatic conversion of PGF2α and reflects the metabolic activity related to prostaglandin synthesis in humans and other mammals. Normal excretion levels vary between genders, with healthy females excreting approximately 7-13 µg/day and males excreting 11-59 µg/day. Notably, during pregnancy, urinary levels can increase 2 to 5-fold, indicating heightened prostaglandin activity .

Metabolic Pathways

The metabolism of PGF2α to this compound involves several enzymatic steps:

- Synthesis from PGF2α : Prostaglandin F2α undergoes dehydrogenation and subsequent modifications to yield this compound.

- Excretion : this compound is predominantly excreted in urine, where its levels can serve as biomarkers for various physiological states.

Physiological Roles

This compound plays a crucial role in several biological processes:

- Reproductive Health : It serves as an indicator of luteal function and is involved in the regulation of menstrual cycles and pregnancy. Elevated levels during pregnancy suggest active prostaglandin synthesis necessary for maintaining gestation .

- Inflammation : As a prostaglandin metabolite, this compound is implicated in inflammatory responses. Its levels can reflect the severity of inflammatory conditions and may be used to monitor disease progression or response to therapy .

Case Studies and Research Findings

- Pregnancy Diagnosis : A study demonstrated that measuring this compound levels could effectively diagnose pregnancy in big cats, showcasing its utility beyond human medicine .

- Oxidative Stress Assessment : Research indicated that this compound levels correlate with oxidative stress markers in athletes post-exercise. A significant reduction in urinary concentrations was observed after high-intensity training, suggesting its potential role in monitoring exercise-induced oxidative stress .

- Disease Markers : Elevated urinary this compound levels have been associated with various diseases, including asthma and muscular dystrophy. This suggests that monitoring its levels could aid in diagnosing and managing these conditions .

Table 1: Normal Excretion Levels of this compound

| Group | Excretion Level (µg/day) |

|---|---|

| Healthy Females | 7 - 13 |

| Healthy Males | 11 - 59 |

| Pregnant Females | 14 - 65 (average) |

Table 2: Cross-Reactivity of this compound with Other Prostaglandin Metabolites

| Metabolite | Cross-Reactivity (%) |

|---|---|

| Tetranor-PGEM | 0.631 |

| Tetranor-PGAM | 3.876 |

| Tetranor-PGDM | 0.003 |

Properties

IUPAC Name |

8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRHJCFWWOQYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953834 | |

| Record name | 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31935-05-4 | |

| Record name | 9,11-Dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031935054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.